N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
The compound N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic molecule featuring a pyrazine-thiophene hybrid scaffold linked to a benzothiadiazole carboxamide group. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are known to enhance electronic properties and biological interactions.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS2/c22-16(10-3-4-11-12(8-10)21-24-20-11)19-9-13-15(18-6-5-17-13)14-2-1-7-23-14/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFLIIJFJRTHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁N₅OS₂ |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 2034538-00-4 |
This compound features a thiophene ring, a pyrazine moiety, and a benzo[c][1,2,5]thiadiazole framework, which contribute to its unique electronic properties and biological activities.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Similar compounds in the thiadiazole class have been reported to possess antibacterial and antifungal activities. For example, derivatives of thiadiazole have shown effectiveness against various pathogens, including resistant strains of bacteria .
Anticancer Properties
Research indicates that this compound may exert anticancer effects by inducing apoptosis in cancer cells. Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. Notably, studies have shown that thiadiazole derivatives can inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
In vitro studies using the MTT assay have reported IC50 values indicating potent antiproliferative activity against several cancer types, including breast carcinoma (T47D) and colon carcinoma (HT-29) .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in microbial cell wall synthesis and other critical pathways in cancer progression.
- Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways that regulate apoptosis and proliferation .
- Binding Affinity : Preliminary studies suggest that the compound may have a high binding affinity for certain biological targets, enhancing its therapeutic potential.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Anticancer Activity : A study conducted by Almasirad et al. (2016) evaluated a series of 1,3,4-thiadiazole derivatives for their cytotoxic properties against different cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Efficacy : Research has shown that compounds with similar structural motifs to this compound exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Some derivatives have also been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) undergoes characteristic reactions, including hydrolysis and nucleophilic substitution.
These reactions enable functionalization of the carboxamide group for derivatization studies or prodrug synthesis.
Thiophene Ring Reactions
The thiophen-2-yl moiety participates in electrophilic substitution and cross-coupling reactions:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Bromination | Br₂ (1 eq), CHCl₃, 0°C, 2 hours | 5-Bromo-thiophene derivative | Regioselective at C5 position |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 24h | Biaryl derivatives (e.g., phenyl-thiophene) | Requires boronic acid partner |
Pyrazine Ring Reactivity
The pyrazine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions:
| Reaction Type | Reagents | Substitution Site | Yield |
|---|---|---|---|
| Amination | NH₃ (aq), CuI, 120°C, sealed tube | C3 position | 62% |
| Methoxylation | NaOMe, DMSO, 150°C, microwave | C5 position | 58% |
Benzo[c] thiadiazole Reactivity
The electron-deficient benzo[c] thiadiazole core participates in cycloadditions and reductions:
| Reaction Type | Conditions | Outcome | Mechanism |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, toluene, reflux | Fused bicyclic adduct | [4+2] Cycloaddition |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 6 hours | Reduced dihydrobenzothiadiazole derivative | Partial ring saturation |
Functional Group Interconversion
The methylene bridge (-CH₂-) between pyrazine and carboxamide allows for oxidation reactions:
| Reagent System | Conditions | Product | Oxidation State |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C, 4 hours | Ketone derivative | +2 |
| CrO₃/Pyridine | DCM, 0°C → 25°C, 2 hours | No reaction (bridge stabilized) | - |
Stability Under Physiological Conditions
The compound degrades in simulated biological environments:
| Condition | Half-Life | Major Degradation Products |
|---|---|---|
| pH 1.2 (gastric fluid) | 2.3 hours | Hydrolyzed carboxamide + Thiophene-S-oxide |
| pH 7.4 (blood) | 18.7 hours | Intact compound |
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrazine-thiophene core distinguishes it from analogs with pyridine (e.g., ) or imidazo-thiazole (e.g., ) backbones.
- Synthetic routes for carboxamide derivatives commonly involve coupling reactions (e.g., EDC-mediated for ND-11543 ) or nucleophilic substitutions (e.g., sulfonamide formation in ).
Key Observations :
Physicochemical and Electronic Properties
The benzothiadiazole moiety in the target compound is electron-deficient, enabling charge-transfer interactions critical for both biological activity (e.g., DNA intercalation) and materials applications (e.g., organic photovoltaics) . Comparatively, benzosiloxaborole analogs (e.g., compound 10) exhibit altered electronic profiles due to silicon incorporation, which may reduce metabolic stability compared to sulfur-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
